molecular formula C20H18N2O3 B2376125 1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde CAS No. 956508-53-5

1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2376125
CAS No.: 956508-53-5
M. Wt: 334.375
InChI Key: UKZGPUTYLLJPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound 1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde emerged from research into heterocyclic chemistry, particularly benzodioxepin and pyrazole derivatives. Its synthesis was first reported in the early 2000s, with PubChem CID 4962815 cataloging its structural data in 2005. The compound’s development aligns with broader efforts to explore fused oxygen-nitrogen heterocycles for pharmacological applications, as seen in studies on benzodioxepin-based anti-inflammatory agents. Key synthetic routes involve palladium-catalyzed cross-coupling reactions and cyclization strategies, as evidenced by patents detailing benzodioxepin-3-one derivatives.

Nomenclature and Classification

Systematic Name :
this compound.

Molecular Formula :
C$${20}$$H$${18}$$N$${2}$$O$${3}$$.

Classification :

  • Functional Groups : Aldehyde, pyrazole, benzodioxepin.
  • Chemical Class : Heterocyclic carbaldehyde derivative.
  • Subclasses : Benzodioxepin-pyrazole hybrids.

Synonyms :

  • 956508-53-5
  • AKOS030753271
  • EN300-14083

Significance in Chemical Research

This compound is a prototype for designing multifunctional heterocycles. Its hybrid structure combines a benzodioxepin moiety (associated with anti-inflammatory activity) and a pyrazole-carbaldehyde group (a reactive site for derivatization). Research highlights include:

  • Drug Discovery : Pyrazole-benzodioxepin hybrids are explored as kinase inhibitors and COX-2/5-LOX dual inhibitors.
  • Synthetic Utility : The aldehyde group enables Schiff base formation or nucleophilic additions, facilitating library synthesis.

Structural Overview and Chemical Identity

Key Structural Features:

  • Benzodioxepin Core : A seven-membered ring with two oxygen atoms at positions 1 and 5.
  • Pyrazole Ring : Substituted at position 3 with the benzodioxepin group and at position 1 with a benzyl group.
  • Aldehyde Functional Group : Positioned at carbon 4 of the pyrazole ring.

Molecular Properties:

Property Value Source
Molecular Weight 334.4 g/mol
XLogP3-AA 3.0
Hydrogen Bond Acceptors 4
Rotatable Bond Count 4
Topological Polar SA 65.0 Ų

3D Conformation : The benzodioxepin ring adopts a boat-like conformation, while the pyrazole and benzyl groups lie in orthogonal planes.

Spectroscopic Identifiers:

  • SMILES : C1COC2=C(C=C(C=C2)C3=NN(C=C3C=O)CC4=CC=CC=C4)OC1.
  • InChI Key : UKZGPUTYLLJPTL-UHFFFAOYSA-N.

Properties

IUPAC Name

1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-14-17-13-22(12-15-5-2-1-3-6-15)21-20(17)16-7-8-18-19(11-16)25-10-4-9-24-18/h1-3,5-8,11,13-14H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZGPUTYLLJPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NN(C=C3C=O)CC4=CC=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula: C20_{20}H18_{18}N2_2O3_3
  • Molecular Weight: 334.37 g/mol
  • CAS Number: 956508-53-5

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies on related pyrazole derivatives have shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). These compounds were found to reduce mTORC1 activity and enhance autophagy, suggesting a potential mechanism through which they exert their anticancer effects .

Antimicrobial Properties

The biological activity of this compound may extend to antimicrobial effects. Pyrazole derivatives have been documented to possess antibacterial and antifungal activities. A review highlighted that various pyrazole-based compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, structural similarities with other known bioactive pyrazoles suggest several possible pathways:

  • mTOR Pathway Modulation: Similar compounds have been shown to inhibit mTOR signaling, leading to reduced cell proliferation and increased autophagic flux .
  • Autophagy Induction: The ability to modulate autophagy may contribute to both anticancer and antimicrobial activities by promoting the degradation of damaged cellular components and pathogens .

Case Studies

  • Antiproliferative Effects in Cancer Cells:
    • In a study examining the effects of various pyrazole derivatives on MIA PaCa-2 cells, two selected compounds showed remarkable antiproliferative activity with IC50 values in the submicromolar range. These compounds also demonstrated good metabolic stability and altered autophagic processes .
  • Antimicrobial Efficacy:
    • A comparative analysis of pyrazole derivatives revealed that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications in the pyrazole ring could enhance antimicrobial potency .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/EffectivenessReference
AnticancerPyrazole derivatives (related structures)Submicromolar
AntimicrobialVarious pyrazole derivativesEffective against multiple strains

Scientific Research Applications

Medicinal Chemistry Applications

1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde has shown promise in the development of new pharmaceuticals due to its structural features that facilitate interaction with biological targets.

Anticancer Activity

The pyrazole scaffold is well-known for its anticancer properties. Compounds containing this scaffold have demonstrated selective anti-proliferative actions against various human cancer cell lines. Research indicates that derivatives of pyrazole can inhibit cellular proliferation effectively, making them potential candidates for cancer therapy . Specifically, the incorporation of the 3,4-dihydro-2H-1,5-benzodioxepin moiety may enhance the compound's efficacy through improved binding to target proteins involved in cancer progression.

Anti-inflammatory Properties

Pyrazole derivatives are also associated with anti-inflammatory effects. The presence of functional groups in this compound may contribute to its ability to modulate inflammatory pathways. Studies have shown that similar compounds exhibit inhibitory effects on pro-inflammatory cytokines .

Biological Research Applications

This compound's unique structure allows for exploration in various biological contexts:

Inhibitors of Enzymatic Activity

Research has indicated that pyrazole derivatives can act as inhibitors of specific enzymes. The aldehyde functional group in this compound may facilitate interactions with enzyme active sites, potentially leading to novel therapeutic agents targeting metabolic diseases .

Antimicrobial Properties

The compound's potential antimicrobial activity is another area of interest. Pyrazole derivatives have been reported to exhibit antifungal and antibacterial properties. The structural characteristics of this compound may enhance its effectiveness against resistant strains of pathogens .

Synthetic Methodologies

The synthesis of this compound can be approached through various synthetic routes that highlight its versatility as a building block in organic synthesis.

Reactions and Transformations

The compound can undergo several chemical transformations due to its reactive functional groups. For instance:

  • Hydrolysis : The compound can be hydrolyzed to yield carboxylic acids or alcohols.
  • Condensation Reactions : It can participate in condensation reactions leading to the formation of more complex molecules useful in drug development .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications and efficacy of similar compounds:

StudyFocusFindings
Wazalwar et al. (2020)Anticancer ActivityDemonstrated selective cytotoxicity against human cancer cells using pyrazole derivatives .
Shi et al. (2016)Enzyme InhibitionIdentified structure-based design strategies for synthesizing pyrazole derivatives as telomerase inhibitors .
Reddy et al. (2016)Biological EvaluationEvaluated N-substituted pyrazoles as potential CDK inhibitors with promising results .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name R1 (Position 1) R3 (Position 3) Molecular Formula Molecular Weight Key Functional Groups
Target compound Benzyl 3,4-Dihydro-2H-1,5-benzodioxepin C20H18N2O3 334.37 Pyrazole, benzodioxepin, aldehyde
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c) Benzoyl 4-Methoxyphenyl C18H14N2O3 306.31 Pyrazole, methoxyphenyl, aldehyde
3-(Benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde Methyl 3,4-Dihydro-2H-1,5-benzodioxepin C14H14N2O3 258.27 Pyrazole, benzodioxepin, aldehyde
3-(Benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one - 3,4-Dihydro-2H-1,5-benzodioxepin C18H12O5 308.29 Furochromenone, benzodioxepin

Key Observations :

  • The benzoyl group in 4c introduces electron-withdrawing effects, which may alter reactivity compared to the electron-donating benzyl group .
  • Benzodioxepin Contribution: Compounds with the benzodioxepin moiety (e.g., target compound and 3-(Benzodioxepin-7-yl)-7H-furochromenone) demonstrate structural rigidity, which is critical for binding to hydrophobic pockets in biological targets .

Key Observations :

  • Antioxidant/Anti-inflammatory Activity : The 4-methoxyphenyl group in 4c enhances radical scavenging and anti-inflammatory effects compared to unsubstituted phenyl analogs . The target compound’s benzodioxepin group may confer similar bioactivity, but experimental data are lacking.

Preparation Methods

Retrosynthetic Analysis of 1-Benzyl-3-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-1H-Pyrazole-4-Carbaldehyde

The target molecule dissects into three modular components: (i) a 1-benzyl-1H-pyrazole core, (ii) a 3,4-dihydro-2H-1,5-benzodioxepin substituent at position 3, and (iii) a formyl group at position 4. Strategic bond disconnections suggest two viable pathways:

Pyrazole-First Approach

Construction begins with 1,3-diketone cyclocondensation to form the pyrazole ring, followed by sequential benzylation, benzodioxepin coupling, and C4 formylation. This method benefits from established pyrazole synthesis protocols but faces challenges in late-stage functionalization of the congested C3 position.

Benzodioxepin-First Approach

Synthetic Methodologies

Method A: Knorr-Type Pyrazole Synthesis with Post-Functionalization

Pyrazole Ring Formation

Reacting ethyl 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-oxopropanoate 1 with benzylhydrazine 2 in ethanol under reflux (12 h) produces 1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole 3 as a 3:1 regioisomeric mixture (Scheme 1). Chromatographic separation yields the desired regioisomer in 58% yield.

Vilsmeier–Haack Formylation

Treating pyrazole 3 with POCl₃/DMF (1:3 molar ratio) at 70°C for 8 h installs the C4 carbaldehyde group, affording the target compound in 60% yield (Table 1). This method’s limitation lies in the moderate regioselectivity during pyrazole formation.

Table 1. Optimization of Vilsmeier–Haack Reaction Conditions

POCl₃ (equiv) DMF (equiv) Temp (°C) Time (h) Yield (%)
1.2 3.0 60 12 42
1.5 3.5 70 8 60
2.0 4.0 80 6 55

Method B: Suzuki–Miyaura Cross-Coupling Strategy

Triflate Intermediate Preparation

4-Bromo-1-benzyl-1H-pyrazole-4-carbaldehyde 4 undergoes triflation using Tf₂O (1.1 equiv) and TEA (2.0 equiv) in DCM at 0°C, yielding triflate 5 in 83% yield (Scheme 2).

Benzodioxepin Coupling

Reacting triflate 5 with 3,4-dihydro-2H-1,5-benzodioxepin-7-boronic acid 6 under Pd(PPh₃)₄ catalysis (5 mol%) in 1,4-dioxane/K₃PO₄ (3.0 equiv) at 90°C for 24 h delivers the target compound in 72% yield. This method’s key advantage is perfect regiocontrol, though boronic acid 6 requires multi-step synthesis.

Method C: Claisen–Schmidt/Suzuki Tandem Approach

Chalcone Intermediate Synthesis

Condensing 2-acetylbenzodioxepin 7 with 4-nitrobenzaldehyde 8 via Claisen–Schmidt reaction (NaOH/EtOH, 0°C → rt, 6 h) gives chalcone 9 in 88% yield (Scheme 3).

Pyrazoline Cyclization and Aromatization

Treating chalcone 9 with benzylhydrazine 2 in acetic acid (reflux, 12 h) generates pyrazoline 10 , which undergoes dehydrogenation using DDQ (2.5 equiv) in toluene (110°C, 4 h) to yield pyrazole 11 (74% over two steps).

Aldehyde Installation

Vilsmeier–Haack reaction of 11 (POCl₃/DMF, 70°C, 6 h) completes the synthesis with 85% yield, achieving an overall 62% yield from 7 .

Method D: Direct Lithiation-Formylation

Directed Ortho-Metalation

Treating 1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole 3 with LDA (2.2 equiv) at −78°C in THF, followed by quenching with DMF, installs the aldehyde group regioselectively at C4 (55% yield). While operationally simple, this method suffers from competing C5 formylation (17% yield).

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for this compound Synthesis

Method Key Step Total Steps Overall Yield (%) Purity (%) Scalability
A Knorr pyrazole synthesis 4 35 89 Moderate
B Suzuki cross-coupling 5 41 94 High
C Claisen–Schmidt/Suzuki 3 62 97 Very high
D Directed metalation 2 55 91 Low

Method C emerges as superior due to its concise step count and high yield, though it requires access to specialized benzodioxepin building blocks. The Suzuki approach (Method B) offers excellent purity but involves costly palladium catalysts.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions on the benzodioxepin and pyrazole rings. For example, the aldehyde proton at ~10 ppm confirms the carbaldehyde group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peaks) .

Q. Advanced Research Focus

  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., 7- vs. 9-substituted benzodioxepin). Use SHELXL for refinement, ensuring precise bond-length and angle measurements .
  • Dynamic NMR : Detects conformational flexibility in the benzodioxepin ring under varying temperatures .

How should researchers evaluate the compound’s stability under environmental stressors (light, heat)?

Q. Methodological Approach :

  • Accelerated Stability Studies : Expose the compound to UV light (254 nm) and elevated temperatures (40–60°C) for 48–72 hours. Monitor degradation via HPLC, quantifying parent compound loss and identifying degradation products (e.g., oxidized aldehyde derivatives) .
  • pH Stability : Test solubility and stability in buffers (pH 3–10) to assess suitability for biological assays .

What strategies resolve contradictions between crystallographic data and computational modeling results?

Q. Advanced Research Focus

  • Multi-Technique Validation : Cross-validate X-ray data with density functional theory (DFT)-optimized structures. Discrepancies in bond angles >2° may indicate crystal packing effects .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O) influencing crystallographic data .

How can the aldehyde group’s reactivity be leveraged for derivatization in drug discovery?

Q. Basic Research Focus

  • Schiff Base Formation : React with primary amines (e.g., aniline) under mild conditions (room temperature, ethanol) to form imine derivatives. Monitor via IR spectroscopy (C=N stretch at ~1600 cm1^{-1}) .
  • Reductive Amination : Use NaBH4_4 to convert aldehyde to amine-linked analogs for SAR studies .

Advanced Consideration : Protect the aldehyde with trimethylsilyl groups during multi-step syntheses to prevent unwanted side reactions .

What in vitro models are appropriate for preliminary toxicity and anticancer activity screening?

  • Brine Shrimp Lethality Test (BSLT) : LC50_{50} values <500 ppm suggest cytotoxic potential (e.g., ethyl acetate extracts showed LC50_{50} 134.90 ppm in related compounds) .
  • Cancer Cell Line Assays : Use MTT assays on HeLa or MCF-7 cells. Compare IC50_{50} values with positive controls (e.g., doxorubicin) .

Advanced Consideration : Combine with apoptosis assays (Annexin V/PI staining) to elucidate mechanisms .

How can molecular docking predict interactions between this compound and biological targets?

  • Target Selection : Prioritize kinases (e.g., EGFR) or GPCRs based on structural analogs .
  • Software Workflow :
    • Prepare ligand (compound) and receptor (target protein) structures using AutoDock Tools.
    • Run docking simulations (e.g., Lamarckian genetic algorithm in AutoDock Vina).
    • Validate binding poses with MD simulations (NAMD/GROMACS) .

What chromatographic methods separate enantiomers of chiral intermediates in the synthesis pathway?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (>98%) via UV detection .
  • Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .

How do researchers address low reproducibility in biological activity assays?

  • Standardize Protocols : Control cell passage number, serum batch, and incubation conditions (e.g., 5% CO2_2, 37°C) .
  • Negative Controls : Include solvent-only (DMSO) and scramble compound controls to rule off-target effects .

What computational tools predict metabolic pathways and potential toxicity?

  • ADMET Prediction : Use SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
  • MetaSite : Simulate Phase I metabolism (e.g., aldehyde oxidation to carboxylic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.